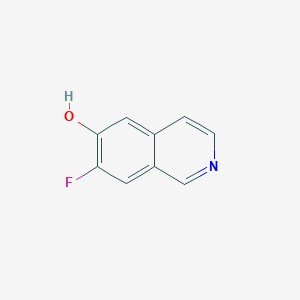

7-Fluoroisoquinolin-6-ol

Description

7-Fluoroisoquinolin-6-ol is a fluorinated derivative of isoquinoline, a heterocyclic aromatic compound. The fluorine substituent at position 7 and hydroxyl group at position 6 confer unique electronic and steric properties, making it relevant for pharmaceutical and materials research.

Properties

IUPAC Name |

7-fluoroisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHUKIVEZTXFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinolin-6-ol typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives. For instance, the reaction of 6-hydroxyisoquinoline with Selectfluor® in acetonitrile can yield this compound . This reaction is usually carried out under reflux conditions to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 7-fluoroisoquinolin-6-one.

Reduction: Formation of 7-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol.

Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoroisoquinolin-6-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 7-Fluoroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes such as DNA gyrase and topoisomerase IV . This inhibition blocks the progress of the replication fork, ultimately leading to cell death.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 7-Fluoroisoquinolin-6-ol and its analogs:

Notes:

- Electron-Withdrawing vs.

- Halogen Effects : Iodo and chloro analogs exhibit higher molecular weights and distinct reactivity (e.g., iodine’s polarizability aids in cross-coupling reactions) .

- Backbone Differences: 7-Fluoroquinolin-3-ol, a quinoline derivative, shares the fluorine substituent but differs in ring structure, affecting aromaticity and binding interactions .

Biological Activity

7-Fluoroisoquinolin-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorine atom at the seventh position and a hydroxyl group at the sixth position of the isoquinoline ring. Its molecular formula is . The presence of fluorine enhances lipophilicity and alters biological activity, making it a candidate for various therapeutic applications.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against several viruses. A study demonstrated its effectiveness against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) through mechanisms involving inhibition of viral replication pathways. The binding affinity of this compound to viral proteins suggests potential as a therapeutic agent in antiviral drug development.

Antibacterial Activity

Similar to other isoquinoline derivatives, this compound has shown antibacterial activity. Preliminary studies indicate that it may inhibit bacterial growth through interference with bacterial DNA synthesis. Molecular docking studies have revealed favorable interactions with bacterial enzymes, suggesting a mechanism of action that warrants further exploration .

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The compound was tested on MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cell lines, showing significant growth inhibition.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 | 5.0 | >20 |

| K-562 | 10.0 | >10 |

| HeLa | 8.0 | >15 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The selectivity index reflects the compound's ability to preferentially target cancer cells over normal cells .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : It binds to active sites of key enzymes involved in viral replication and bacterial growth.

- Cell Cycle Arrest : Studies show that treatment with this compound leads to G2/M phase arrest in cancer cells, indicating disruption of normal cell cycle progression.

- Induction of Apoptosis : Flow cytometry analyses have revealed increased rates of apoptosis in treated cancer cells, characterized by chromatin condensation and nuclear fragmentation .

Case Studies

A notable case study involved the evaluation of various isoquinoline derivatives, including this compound, against multiple cancer types. The study highlighted its promising anticancer effects compared to standard chemotherapeutics like carboplatin, with lower toxicity profiles observed in normal cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.